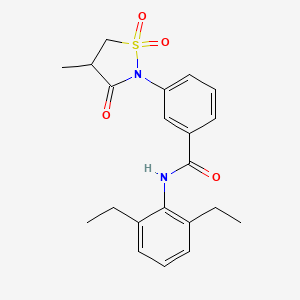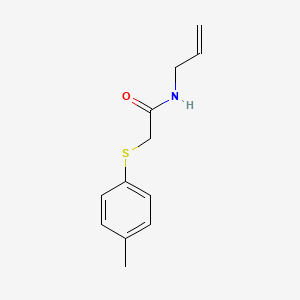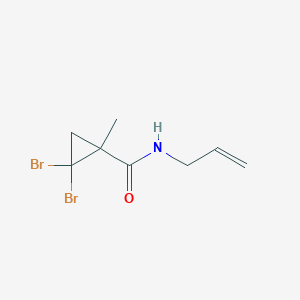![molecular formula C21H21N3O3 B5079645 [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5079645.png)
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of [(1R,5S)-6-azabicyclo[321]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone involves multiple steps, starting from readily available precursors The synthetic route typically includes the formation of the azabicyclo[32The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the quinolin-8-yloxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone can be compared with other similar compounds, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,5S,6R)-3-Azabicyclo[3.1.0]hexan-6-yl (3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride
- (1R,2S,3R,5S,6S)-8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(24-12-14-4-1-7-16(24)10-14)18-11-17(27-23-18)13-26-19-8-2-5-15-6-3-9-22-20(15)19/h2-3,5-6,8-9,11,14,16H,1,4,7,10,12-13H2/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALIKEXZNCTNMP-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5079562.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(4-methylcyclohexyl)piperazine oxalate](/img/structure/B5079565.png)
![3-[4-(2,5-DIMETHYLPYRROL-1-YL)BUTYL]-1-(2-METHOXYPHENYL)THIOUREA](/img/structure/B5079569.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide](/img/structure/B5079579.png)

![1-(3,4-Dichlorophenyl)-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5079593.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5079605.png)
![(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5079615.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-difluoro-2-pyridinecarboxamide](/img/structure/B5079623.png)
![dimethyl 5-(4-bromophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5079639.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5079652.png)
![{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B5079659.png)

